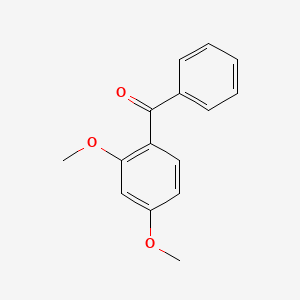
(2,4-Dimethoxyphenyl)(phenyl)methanone
Cat. No. B2942499
Key on ui cas rn:
3555-84-8
M. Wt: 242.274
InChI Key: WWVXYKPKRAMYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05066818
Procedure details


2,4-dimethoxybenzophenone was prepared by the Friedel-Crafts reaction of 1,3-dimethoxybenzene with benzoyl chloride in carbon disulfide using aluminum chloride as the catalyst 11.4 grams (0.05 mole) of the resulting benzophenone was converted to the propargyl alcohol using the conditions described in Example 1, Step 2. The crude propargyl alcohol was taken up in 150 milliliters of toluene. 3 grams (0.02 mole) of 2-naphthol and 30 grams of anhydrous acidic alumina were added to the toluene solution. The resulting slurry was refluxed for 3 hours, cooled and filtered. The alumina was separated from the reaction mixture and washed with toluene until no more photochromic was extracted therefrom. The solvent solutions were combined and the toluene solvent removed on a rotary evaporator. The residue was chromatographed on silica using a 4:1 mixture of hexane and ethyl acetate as elutant. The photochromic fractions were combined and re-chromatographed using a 3:7 mixture of hexane and chloroform as elutant. The photochromic product readily crystallized from hexane. 2.6 grams of crystallized product having a melting range of 132-134° C. were obtained. NMR analysis of the product confirmed it to be 3-phenyl-3-(2,4-dimethoxyphenyl)-3H-naphtho[2,1-b]pyran.










Name
3-phenyl-3-(2,4-dimethoxyphenyl)-3H-naphtho[2,1-b]pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers


|
REACTION_CXSMILES
|
COC1C=CC=C(OC)C=1.C(Cl)(=O)C1C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(O)C#C.C1C2C(=CC=CC=2)C=CC=1O.[C:53]1([C:59]2([C:73]3[CH:78]=[CH:77][C:76]([O:79][CH3:80])=[CH:75][C:74]=3[O:81][CH3:82])[O:64]C3C=CC4C(C=3C=C2)=CC=CC=4)[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1>C(=S)=S.C1(C)C=CC=CC=1>[CH3:82][O:81][C:74]1[CH:75]=[C:76]([O:79][CH3:80])[CH:77]=[CH:78][C:73]=1[C:59]([C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1)=[O:64] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
Step Seven
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Eight
|
Name
|
3-phenyl-3-(2,4-dimethoxyphenyl)-3H-naphtho[2,1-b]pyran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1(C=CC2=C(O1)C=CC1=CC=CC=C12)C1=C(C=C(C=C1)OC)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting slurry was refluxed for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The alumina was separated from the reaction mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with toluene until no more
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
photochromic was extracted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the toluene solvent removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica using
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 4:1 mixture of hexane and ethyl acetate as elutant
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
re-chromatographed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 3:7 mixture of hexane and chloroform as elutant
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The photochromic product readily crystallized from hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
